molecular formula C10H9FO2 B3257833 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 295779-79-2

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B3257833
Key on ui cas rn: 295779-79-2
M. Wt: 180.17 g/mol
InChI Key: ZRLBNYKAAXFZBS-UHFFFAOYSA-N
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Patent
US08450522B2

Procedure details

A solution of Accufluor™ fluorinating reagent (6.75 g, 9.00 mmol) and 6-methoxy-indan-1-one (500 mg, 3.00 mmol) in ACN (600 mL) was heated at 80° C. for six hours. The reaction was concentrated under reduced pressure, and the residue was purified by medium pressure chromatography (silica, 10 to 25% EtOAc:hexanes) to yield 38.1. 1H NMR (400 MHz, CDCl3) δ ppm 7.21-7.29 (m, 1H), 7.12-7.18 (m, 1H), 3.92 (s, 3H), 3.04-3.12 (m, 2H), 2.70-2.76 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1[N+]2(O)CC[N+]([F:20])(CC2)C1.[CH3:21][O:22][C:23]1[CH:31]=[C:30]2[C:26]([CH2:27][CH2:28][C:29]2=[O:32])=[CH:25][CH:24]=1>C(#N)C>[F:20][C:31]1[C:23]([O:22][CH3:21])=[CH:24][CH:25]=[C:26]2[C:30]=1[C:29](=[O:32])[CH2:28][CH2:27]2 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)O)F
Name
reagent
Quantity
6.75 g
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by medium pressure chromatography (silica, 10 to 25% EtOAc:hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC=C2CCC(C12)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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